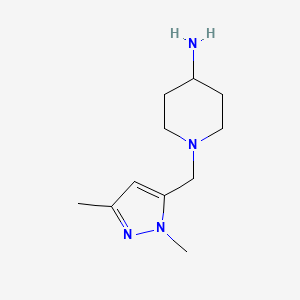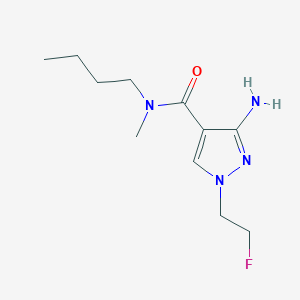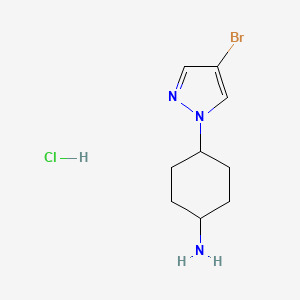![molecular formula C14H18FN3S B11738698 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11738698.png)
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is an organic compound with a complex structure that includes a cyclopentyl group, a fluorothiophenyl group, and a pyrazolamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the cyclopentyl group, and the attachment of the fluorothiophenyl moiety. Common synthetic routes may involve:
Cyclization reactions: to form the pyrazole ring.
Nucleophilic substitution: to introduce the fluorothiophenyl group.
Alkylation reactions: to attach the cyclopentyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine
- 1-cyclopentyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine
Uniqueness
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H18FN3S |
|---|---|
Molecular Weight |
279.38 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H18FN3S/c1-10-8-14(16-9-12-6-7-13(15)19-12)17-18(10)11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) |
InChI Key |
DSZHFLTUNOWHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCCC2)NCC3=CC=C(S3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738618.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738627.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738641.png)


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11738670.png)

amine](/img/structure/B11738672.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11738677.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738681.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11738688.png)

![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11738704.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11738712.png)
